molecular formula C14H13Cl2N3S B5855175 1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea

1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea

Cat. No.: B5855175
M. Wt: 326.2 g/mol
InChI Key: HZUZVYFQUUBGTI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea is a chemical compound known for its unique structure and properties It consists of a dichlorophenyl group, a pyridinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea typically involves the reaction of 2,4-dichloroaniline with 2-(pyridin-2-yl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The dichlorophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea is unique due to its combination of a thiourea moiety with dichlorophenyl and pyridinyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-pyridin-2-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3S/c15-10-4-5-13(12(16)9-10)19-14(20)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUZVYFQUUBGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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